2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including piperidine, sulfonyl, oxazole, and carbonitrile. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Construction of the oxazole ring: This can be accomplished through cyclization reactions involving nitriles and appropriate electrophiles.
Final assembly: The final step involves coupling the various fragments together under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
- 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
Uniqueness
2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the areas of cancer treatment and antimicrobial properties. This article delves into the synthesis, characterization, and biological evaluation of this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H26N4O2S, with a molecular weight of approximately 394.57 g/mol. The structure features a 1,3-oxazole ring, piperidine moieties, and a sulfonamide group, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxazole ring and subsequent modifications to introduce the sulfonamide and piperidine groups. Detailed synthetic routes have been documented in literature, showcasing various methodologies for achieving high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation by targeting tubulin polymerization. In a screening assay against multiple cancer cell lines (NCI-60), the compound exhibited significant growth inhibition with GI50 values in the micromolar range. Notably, some derivatives showed submicromolar activity against leukemia cell lines, indicating selective cytotoxicity towards malignant cells while sparing normal cells .
Table 1: Anticancer Activity Summary
Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
---|---|---|---|
A549 (Lung) | 0.655 | 1.5 | 10 |
MCF7 (Breast) | 0.850 | 2.0 | 15 |
K562 (Leukemia) | 0.400 | 0.8 | 5 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Studies indicated that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of fungal growth through interference with ergosterol biosynthesis .
Table 2: Antimicrobial Activity Summary
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 8 µg/mL |
Case Studies
- In Vivo Efficacy : In murine models of cancer, administration of the compound resulted in tumor size reduction compared to control groups. The study reported a significant decrease in tumor weight and improved survival rates among treated animals.
- Combination Therapies : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance development in cancer cells.
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-16-9-13-25(14-10-16)29(26,27)18-7-5-17(6-8-18)20-23-19(15-22)21(28-20)24-11-3-2-4-12-24/h5-8,16H,2-4,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPNWYMSHAYXNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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